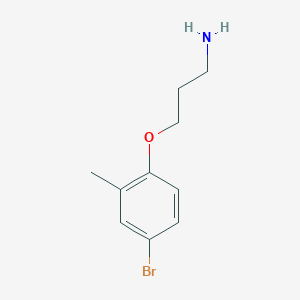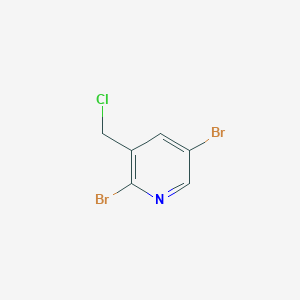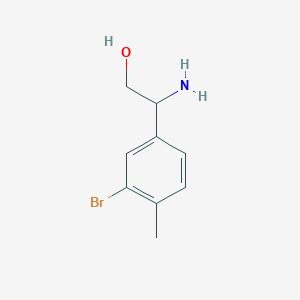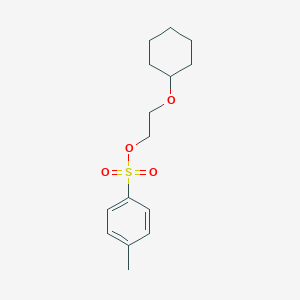
Cyclohexyloxyethyl p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a cyclohexyloxy group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(cyclohexyloxy)ethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+2-(cyclohexyloxy)ethanol→2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Corresponding sulfides.
Applications De Recherche Scientifique
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the cyclohexyloxy group provides hydrophobic interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(cyclohexyloxy)ethyl 4-ethylbenzene-1-sulfonate
- 2-(cyclohexyloxy)ethyl 4-chlorobenzene-1-sulfonate
- 2-(cyclohexyloxy)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(cyclohexyloxy)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H22O4S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-cyclohexyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3 |
Clé InChI |
KRXWJTNOTJLTMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



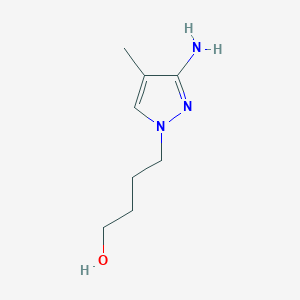
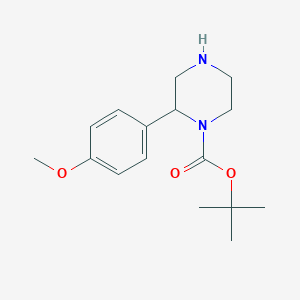
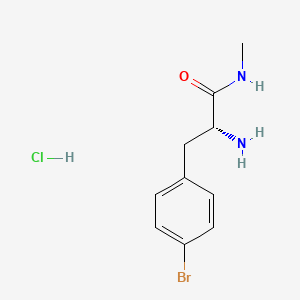
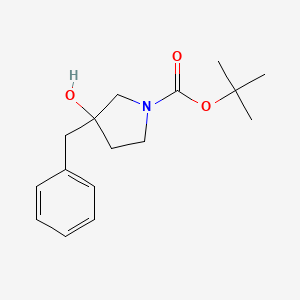

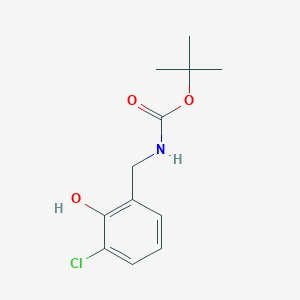
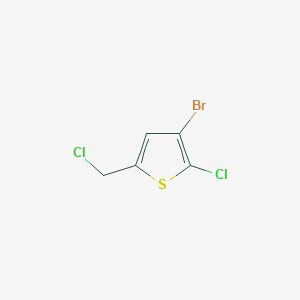
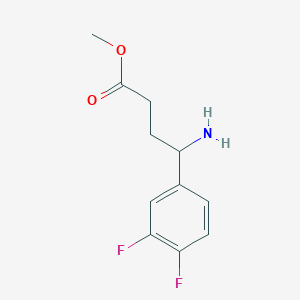
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid](/img/structure/B15314438.png)
